Asomate

Description

Properties

IUPAC Name |

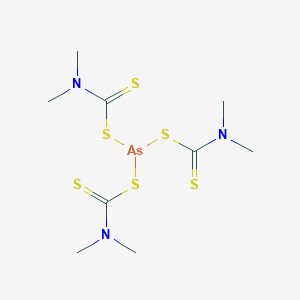

bis(dimethylcarbamothioylsulfanyl)arsanyl N,N-dimethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18AsN3S6/c1-11(2)7(14)17-10(18-8(15)12(3)4)19-9(16)13(5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMFEMAXLMWCRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)S[As](SC(=S)N(C)C)SC(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18AsN3S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189412 | |

| Record name | Arsinetriyl tris(dimethyldithiocarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3586-60-5 | |

| Record name | Asomate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3586-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsine, tris(dimethyldithiocarbamoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsinetriyl tris(dimethyldithiocarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(dimethylcarbamothioyl)thio]-N,N,6-trimethyl-1,5-bis(thioxo)-2,4-dithia-6-aza-3-arsaheptan-1-amine; asomate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Artesunate

Introduction

Artesunate is a semi-synthetic derivative of artemisinin, a compound extracted from the plant Artemisia annua. It is a crucial frontline antimalarial medication, particularly for the treatment of severe malaria. As a member of the artemisinin class of drugs, its mechanism of action is thought to involve the cleavage of its endoperoxide bridge in the presence of heme, which is released from the digestion of hemoglobin by the malaria parasite. This process generates reactive oxygen species that damage parasite proteins and lipids, leading to its death. Beyond its antimalarial activity, artesunate has been investigated for its potential anticancer and antiviral properties. This guide provides a detailed overview of the synthesis, chemical properties, and experimental protocols related to artesunate for researchers and drug development professionals.

Synthesis of Artesunate

The synthesis of artesunate typically involves the reduction of artemisinin to dihydroartemisinin (DHA), followed by esterification.

Reaction Scheme:

-

Reduction of Artemisinin: Artemisinin is reduced, commonly using a reducing agent like sodium borohydride, to yield dihydroartemisinin. This step opens the lactone ring of artemisinin to a lactol.

-

Esterification: Dihydroartemisinin is then esterified with succinic anhydride in the presence of a base, such as pyridine, to produce artesunate.

Chemical Properties

A summary of the key chemical and physical properties of artesunate is presented below.

| Property | Value | Reference |

| Molecular Formula | C19H28O8 | |

| Molecular Weight | 384.42 g/mol | |

| Melting Point | 135-137 °C | |

| Solubility | Soluble in acetone, chloroform, ethyl acetate; sparingly soluble in methanol, ethanol; practically insoluble in water. | |

| Appearance | White crystalline powder | |

| pKa | 4.6 |

Experimental Protocols

Synthesis of Dihydroartemisinin (DHA) from Artemisinin

Materials:

-

Artemisinin

-

Methanol

-

Sodium borohydride (NaBH4)

-

Glacial acetic acid

-

Distilled water

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve artemisinin in methanol in a round-bottom flask at room temperature with stirring.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution in small portions.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cautiously add glacial acetic acid to neutralize the excess sodium borohydride.

-

Add distilled water to the reaction mixture and extract the product with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude dihydroartemisinin.

-

Purify the crude product by column chromatography.

Synthesis of Artesunate from Dihydroartemisinin

Materials:

-

Dihydroartemisinin (DHA)

-

Succinic anhydride

-

Pyridine

-

Dichloromethane

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen atmosphere

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve dihydroartemisinin and succinic anhydride in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine to the mixture and stir at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the resulting solid from a suitable solvent system to yield pure artesunate.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for artesunate against malaria parasites involves the iron-mediated cleavage of its endoperoxide bridge.

An In-depth Technical Guide on the Environmental Fate and Degradation of Asomate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Asomate is an obsolete organo-arsenic fungicide for which there is a significant lack of specific environmental fate data. This guide provides an in-depth analysis based on the environmental behavior of analogous compounds, namely organoarsenic pesticides (e.g., cacodylic acid, MSMA) and dimethyldithiocarbamate fungicides (e.g., thiram, ziram, ferbam). The information presented herein is intended to serve as a scientifically grounded estimation of this compound's environmental fate and degradation profile.

Introduction

This compound, an organoarsenic fungicide, belongs to a class of pesticides whose environmental persistence and transformation are of significant concern. Due to its obsolescence, specific studies on its environmental fate are scarce. However, by examining the degradation of structurally similar compounds, we can infer its likely behavior in various environmental compartments. This guide synthesizes available data on analogous organoarsenic and dithiocarbamate compounds to provide a comprehensive overview of the expected environmental fate and degradation pathways of this compound.

The primary degradation routes for compounds of this nature are biotic, involving microbial action in soil and water, and abiotic, driven by processes such as hydrolysis and photolysis. The degradation of this compound is anticipated to yield various intermediate metabolites, ultimately leading to the formation of inorganic arsenic species.

Predicted Environmental Degradation Pathways

The degradation of this compound in the environment is expected to proceed through two main pathways: the breakdown of the dithiocarbamate moiety and the transformation of the organoarsenic component.

Abiotic Degradation: Hydrolysis and Photolysis

Hydrolysis: The dithiocarbamate portion of the this compound molecule is susceptible to hydrolysis, a process influenced by pH and temperature. Under acidic conditions, dithiocarbamates are known to degrade to carbon disulfide and the corresponding amine. In alkaline conditions, the degradation rate can be slower[1]. The arsenic-carbon bond may also be subject to hydrolysis, although this is generally a slower process compared to the breakdown of the dithiocarbamate group.

Photolysis: Sunlight can play a crucial role in the degradation of dithiocarbamate fungicides in aquatic environments and on soil surfaces. Photodegradation can lead to the cleavage of the dithiocarbamate structure and the formation of various photoproducts[2]. The half-life of thiram, a dimethyldithiocarbamate, in water under simulated solar radiation has been reported to be as short as 28 minutes, indicating that photolysis can be a significant degradation pathway[2].

Biotic Degradation

Microbial activity is a primary driver of the degradation of both organoarsenic and dithiocarbamate compounds in soil and water.

Soil Metabolism: In soil, microorganisms are expected to be the main contributors to this compound's degradation. For the organoarsenic component, microbial processes can lead to the cleavage of the arsenic-carbon bond, resulting in the formation of inorganic arsenic species such as arsenate[3]. The rate of this biodegradation is dependent on soil type, organic matter content, and microbial population density. Dithiocarbamates are also readily degraded by soil microorganisms[4].

The following diagram illustrates the predicted degradation pathway of this compound, integrating both biotic and abiotic processes.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 4. researchgate.net [researchgate.net]

The Agricultural History of Asomate: A Technical Review of an Obsolete Organo-arsenic Fungicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asomate, an organo-arsenic fungicide, represents a class of agricultural chemicals that are now largely obsolete.[1] This technical guide provides an in-depth review of the history of this compound's use in agriculture, detailing its chemical properties, mode of action, and the reasons for its discontinuation. Due to its status as an obsolete compound, specific quantitative efficacy data and detailed experimental protocols for this compound are scarce in contemporary scientific literature.[1] Therefore, this guide synthesizes available information on this compound and draws upon the broader knowledge of organo-arsenic and dithiocarbamate fungicides to provide a comprehensive overview for research and development professionals.

Introduction

This compound is an organo-arsenic compound that was formerly used as a fungicide to control a range of plant diseases.[1] Its use was aimed at protecting various crops from fungal pathogens such as powdery mildew, anthracnose, and various blights.[1] As a member of the dithiocarbamate class of fungicides, its mode of action is generally characterized by multi-site inhibition of fungal enzymes. However, its arsenic component also contributes to its toxicity. The use of this compound and similar organo-arsenic compounds in agriculture has ceased in many parts of the world due to concerns about their environmental persistence and toxicity to non-target organisms, including humans.[1]

Chemical Properties and Synthesis

This compound is chemically known as arsenic tris(dimethyldithiocarbamate). Its synthesis involves the reaction of sodium dimethyldithiocarbamate with arsenic trichloride. This process yields a product that was formulated for agricultural application.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Arsenic tris(dimethyldithiocarbamate) | [1] |

| CAS Number | 3586-60-5 | [1] |

| Molecular Formula | C9H18AsN3S6 | [1] |

| Molecular Weight | 435.57 g/mol | [1] |

| Appearance | Information not available | |

| Solubility | Information not available |

Mode of Action

The fungicidal activity of this compound is attributed to the combined effects of its arsenic and dithiocarbamate moieties.

Dithiocarbamate Action

Dithiocarbamates are known for their multi-site inhibitory action in fungi. They can chelate essential metal ions and inhibit a variety of enzymes, particularly those with sulfhydryl groups, disrupting cellular respiration and other vital metabolic pathways. This multi-target mechanism makes it more difficult for fungi to develop resistance.

Arsenic Toxicity

Arsenic is a well-known toxicant. In fungi, arsenate (As(V)) can compete with phosphate in phosphorylation reactions, disrupting energy metabolism. Arsenite (As(III)) has a high affinity for sulfhydryl groups in enzymes and proteins, leading to their inactivation and widespread metabolic disruption.[2] Fungi have developed mechanisms to detoxify arsenic, including reduction of arsenate to arsenite and subsequent extrusion from the cell or sequestration.[3][4][5]

The following diagram illustrates the generalized signaling pathways affected by dithiocarbamate and arsenic compounds in fungal cells.

Historical Use in Agriculture

This compound was used on a variety of crops to control fungal diseases. Historical application rates and efficacy data are not well-documented in readily available modern sources.

Table 2: Historical Applications of this compound

| Crop | Target Disease | Reference |

| Cucurbits (e.g., melon, cucumber) | Powdery mildew, Anthracnose | [1] |

| Apples & Pears | Scab | [1] |

| Rice | Sheath blight, Leaf blight | [1] |

| Soybeans | Various fungal diseases | [1] |

| Ornamentals | Various fungal diseases | [1] |

Experimental Protocols

Fungicide Efficacy Testing (General Protocol)

A generalized workflow for testing the efficacy of a fungicide is as follows:

-

In vitro tests: Fungicide is added to fungal growth media at various concentrations to determine the effective concentration (EC50) that inhibits fungal growth by 50%.

-

Greenhouse trials: Plants are artificially inoculated with the target pathogen and then treated with the fungicide at different rates. Disease severity and plant health are assessed.

-

Field trials: The fungicide is applied to crops in a field setting under natural infection pressure. Disease incidence, severity, and crop yield are measured.

Analytical Methods for Residue Detection (General)

The detection of arsenical and dithiocarbamate residues in environmental samples typically involves chromatographic methods.

-

Arsenic: Atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) are commonly used to detect and quantify total arsenic. Speciation analysis to differentiate between arsenite, arsenate, and organic arsenic forms can be performed using techniques like high-performance liquid chromatography (HPLC) coupled with ICP-MS.

-

Dithiocarbamates: A common method for the determination of dithiocarbamates involves their acid hydrolysis to carbon disulfide (CS2), which is then quantified by gas chromatography (GC).

Environmental Fate and Toxicology

Little specific information is known regarding the environmental fate and behavior of this compound.[1] However, based on its composition, concerns would include the persistence of arsenic in the soil and its potential to leach into water sources. Arsenic is a known human carcinogen and is toxic to a wide range of organisms. Dithiocarbamates can also have toxic effects on aquatic life.

Table 3: General Toxicological Profile of Related Compounds

| Compound Class | Acute Toxicity (Oral, Mammalian) | Environmental Concerns | Reference |

| Organo-arsenicals | High | Arsenic accumulation in soil and water, toxicity to non-target organisms. | [1] |

| Dithiocarbamates | Low to Moderate | Toxicity to aquatic organisms. |

Conclusion

This compound is an obsolete organo-arsenic fungicide with a history of use in controlling a variety of plant fungal diseases. Its mode of action is based on the dual toxicity of arsenic and the multi-site inhibitory effects of dithiocarbamates. Due to significant environmental and toxicological concerns associated with arsenic, this compound and similar compounds have been largely phased out of agricultural use. The lack of specific, modern data on this compound underscores the shift in pesticide development towards more selective and less environmentally persistent active ingredients. This review provides a historical and technical perspective based on the available information and the known properties of its chemical constituents, serving as a reference for researchers and professionals in the field of drug and pesticide development.

References

An In-depth Technical Guide to Arsenic Speciation in Asomate Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Asomate (p-arsanilic acid, p-ASA) and the resulting arsenic speciation. This compound, an organoarsenic compound, has been utilized as a feed additive in the poultry and swine industries to promote growth and prevent disease. However, a significant portion of this compound is excreted unchanged and enters the environment, where it can be transformed into more toxic inorganic arsenic species, posing a potential risk to ecosystems and human health. Understanding the degradation mechanisms and the resulting arsenic species is crucial for environmental risk assessment and the development of remediation strategies.

This guide summarizes key degradation pathways, presents quantitative data from various studies, details relevant experimental protocols, and provides visualizations of the core concepts.

Data Presentation: Quantitative Analysis of this compound Degradation

The degradation of this compound has been investigated under various conditions, including photodegradation and chemical oxidation. The following tables summarize the quantitative data on the degradation kinetics and the distribution of arsenic species.

Table 1: Kinetics of p-Arsanilic Acid (p-ASA) Degradation under Different Conditions

| Degradation Process | Oxidant/Condition | Initial p-ASA Concentration | Rate Constant (k) | Degradation Efficiency | Reference |

| Photodegradation | UV-C (254 nm) | - | 0.76 x 10⁻³ min⁻¹ | - | |

| Photo-ozonation | UV-C + O₃ | - | 35.1 x 10⁻³ min⁻¹ | - | |

| Photo-oxidation | UV-C + H₂O₂ | - | 36.4 x 10⁻³ min⁻¹ | - | |

| Ferrate(VI) Oxidation | K₂FeO₄ (20:1 mole ratio to p-ASA) | - | - | Excellent removal within 30 min | |

| Pre-magnetized Fe⁰/Persulfate | pre-Fe⁰/PS | 10 mg/L | - | Almost complete elimination within 30 min | |

| M-rGO/PS Fenton-like System | M-rGO/PS | - | - | 98.8% |

Table 2: Arsenic Speciation Following p-Arsanilic Acid (p-ASA) Degradation

| Degradation Process | Key Findings on Arsenic Speciation | Reference |

| UV-C Photodegradation | Direct photolysis and indirect oxidation lead to the formation of inorganic As(III) and As(V). The ratio of As(III) to As(V) is pH-dependent. | |

| Ferrate(VI) Oxidation | Cleavage of the As-C bond generates As(III), which is subsequently oxidized. | |

| Birnessite (δ-MnO₂) Mediation | Rapid transformation of p-ASA to arsenite and arsenate. | |

| Fe(II)/Peroxydisulfate System | The arsenic group is cleaved from p-ASA in the form of As(III) and then rapidly oxidized to As(V). | |

| Phototransformation in presence of Nitrogen Species | In nitrate and nitrite systems, a majority of p-ASA is converted to other organoarsenical derivatives through hydroxylation, nitration, and nitrosation, with only small proportions of inorganic arsenic generated. |

Experimental Protocols

Accurate determination of arsenic speciation during this compound degradation requires robust analytical methodologies. The most common and powerful technique is High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Protocol 1: General Procedure for Arsenic Speciation Analysis by HPLC-ICP-MS

This protocol outlines a general method for the separation and quantification of p-ASA and its common degradation products (As(III), As(V), MMA, DMA).

1. Sample Preparation:

-

Aqueous Samples: Filter the water sample through a 0.45 µm membrane filter to remove particulate matter. For samples with high concentrations of arsenic, dilute with deionized water to bring the concentrations within the calibration range of the instrument.

-

Soil/Sediment Samples:

-

Extraction is a critical step to quantitatively recover arsenic species without altering their form. A common method involves extraction with a phosphoric acid solution (e.g., 0.5 mol·L⁻¹ H₃PO₄) by shaking for an extended period (e.g., 16 hours).

-

After extraction, centrifuge the sample and filter the supernatant through a 0.45 µm filter.

-

2. HPLC Separation:

-

Chromatographic Column: Anion-exchange columns are frequently used for the separation of anionic arsenic species. The Hamilton PRP-X100 is a common choice. For separating a broader range of species including cationic and neutral forms, different columns and mobile phases may be required.

-

Mobile Phase: A gradient elution with a buffer, such as ammonium carbonate or ammonium phosphate, is often employed. The pH of the mobile phase is a critical parameter for achieving good separation and is typically maintained in the alkaline range (e.g., pH 9.0) for anion-exchange chromatography. The mobile phase may also contain a small percentage of an organic modifier like methanol to improve peak shape and sensitivity.

-

Injection Volume: Typically in the range of 20-100 µL.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

3. ICP-MS Detection:

-

Interface: The HPLC eluent is introduced into the ICP-MS through a nebulizer (e.g., MicroMist).

-

Operating Conditions:

-

RF Power: ~1550 W

-

Carrier Gas Flow: ~1.12 L/min

-

Monitored m/z: 75 for arsenic.

-

-

Interference Removal: The presence of chloride in the sample matrix can lead to the formation of argon chloride (⁴⁰Ar³⁵Cl⁺), which has the same mass-to-charge ratio as arsenic (⁷⁵As⁺). Chromatographic separation of chloride from the arsenic species is the primary method to mitigate this interference. Collision/reaction cell technology in the ICP-MS can also be used.

4. Quantification:

-

External calibration using certified standards of each arsenic species (p-ASA, As(III), As(V), MMA, DMA) is the most common method for quantification. The peak areas in the chromatogram are used to determine the concentration of each species.

Protocol 2: Identification of Organic Degradation By-products by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to identify the non-arsenic containing organic by-products of this compound degradation.

1. Sample Preparation:

-

Similar to HPLC-ICP-MS, aqueous samples should be filtered. Extraction from solid matrices may require different solvents depending on the polarity of the target analytes.

2. LC Separation:

-

Chromatographic Column: A reversed-phase column, such as a C18 column, is typically used for the separation of organic molecules.

-

Mobile Phase: A gradient elution with a mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol or acetonitrile is common.

3. MS Detection:

-

Ionization Source: Electrospray ionization (ESI) is a common ionization technique for polar organic molecules.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, to obtain accurate mass measurements for compound identification.

-

Data Analysis: The identification of by-products is based on their mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).

Mandatory Visualization

The following diagrams illustrate the key degradation pathways of this compound and a typical experimental workflow for arsenic speciation analysis.

Caption: Generalized degradation pathways of this compound.

An In-depth Technical Guide on the Bioaccumulation Potential of Asomate in Food Chains

Disclaimer: Asomate is an obsolete organo-arsenic fungicide, and as such, there is a significant lack of contemporary research on its specific environmental fate, ecotoxicity, and bioaccumulation potential. This guide, therefore, extrapolates the potential bioaccumulation of this compound by examining data and methodologies from studies on other organic arsenic compounds, such as roxarsone and arsanilic acid, which have been used as pesticides or feed additives. The information presented herein is intended for researchers, scientists, and drug development professionals to provide a framework for assessing the bioaccumulation potential of similar organo-arsenic compounds.

Introduction to this compound and its Environmental Significance

This compound, an arsenic salt of dimethyldithiocarbamic acid, belongs to the class of organo-arsenic compounds. Historically used as a fungicide, its application has been discontinued, leading to a dearth of recent scientific literature. However, the environmental persistence and potential for bioaccumulation of arsenic compounds, in general, remain a significant concern. Organic arsenic compounds can be transformed in the environment and within organisms into other, sometimes more toxic, inorganic forms.[1] Understanding the propensity of these compounds to enter and move through food chains is crucial for environmental risk assessment.

The bioaccumulation of a substance in an organism is a function of its uptake, distribution, metabolism, and elimination. For aquatic organisms, uptake can occur directly from the water (bioconcentration) or through the diet (biomagnification).[2] The overall process of accumulation from all sources is termed bioaccumulation. The potential for a substance to bioaccumulate is often quantified by the Bioconcentration Factor (BCF), Biomagnification Factor (BMF), and Trophic Transfer Factor (TTF).

Quantitative Data on the Bioaccumulation of Organic Arsenic Compounds

Due to the lack of data for this compound, this section summarizes quantitative bioaccumulation data for other relevant organic arsenic compounds. The data primarily consists of Bioconcentration Factors (BCFs), which measure the accumulation of a chemical in an organism from the surrounding water.

| Compound | Species | Trophic Level | BCF (L/kg) | Exposure Duration (days) | Reference |

| Sodium dimethyl arsenate (DMA) | Stoneflies (Pteronarcys dorsata) | 2 | 2 - 22 | 28 | [3] |

| Sodium dimethyl arsenate (DMA) | Snails (Physa integra) | 2 | 2 - 22 | 28 | [3] |

| Sodium dimethyl arsenate (DMA) | Daphnids (Daphnia magna) | 2 | 2 - 22 | 28 | [3] |

| Sodium dimethyl arsenate (DMA) | Rainbow Trout (Oncorhynchus mykiss) | 4 | 0.048 - 14 | 28 | [3] |

| Disodium methyl arsenate (MMA) | Stoneflies (Pteronarcys dorsata) | 2 | 2 - 22 | 28 | [3] |

| Disodium methyl arsenate (MMA) | Snails (Physa integra) | 2 | 2 - 22 | 28 | [3] |

| Disodium methyl arsenate (MMA) | Daphnids (Daphnia magna) | 2 | 2 - 22 | 28 | [3] |

| Disodium methyl arsenate (MMA) | Rainbow Trout (Oncorhynchus mykiss) | 4 | 0.048 - 14 | 28 | [3] |

Note: The BCF values are presented as a range as reported in the cited literature. It is important to note that studies have shown that arsenic does not consistently biomagnify in freshwater food chains; in fact, arsenic concentrations are often highest at the base of the food chain and lower in organisms at higher trophic levels.[4]

Experimental Protocols for Assessing Bioaccumulation

The following is a generalized experimental protocol for a fish bioaccumulation study with an organic arsenic compound, synthesized from various methodologies described in the literature. This protocol is based on the OECD Guideline 305 for testing chemicals.[5]

Objective: To determine the Bioconcentration Factor (BCF) of an organic arsenic compound in a representative fish species.

Test Organism: A species commonly used in ecotoxicology testing, such as Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), or Fathead Minnow (Pimephales promelas).[5]

Test Substance: The organic arsenic compound of interest (e.g., a surrogate for this compound).

Experimental Setup:

-

Acclimation: Fish are acclimated to laboratory conditions for at least two weeks in clean, dechlorinated water with controlled temperature, pH, and photoperiod.

-

Test System: A flow-through system is recommended to maintain a constant concentration of the test substance.[5] A semi-static system, where the test solution is renewed periodically, can also be used.[6]

-

Exposure Phase:

-

Fish are exposed to a constant, sublethal concentration of the organic arsenic compound in the water for a period of 28 days, or until a steady-state concentration in the fish tissue is reached.[2][3]

-

Water samples are collected regularly (e.g., daily or every other day) to monitor the concentration of the test substance.

-

Fish are sampled at predetermined intervals (e.g., days 1, 3, 7, 14, 21, and 28) to measure the concentration of the arsenic compound in their tissues.[6]

-

-

Depuration Phase:

-

After the exposure phase, the remaining fish are transferred to clean, flowing water for a depuration period (e.g., 14 days).

-

Fish are sampled at intervals during this phase to determine the rate of elimination of the arsenic compound.

-

-

Analytical Methods:

-

Water and fish tissue samples are analyzed for the concentration of the parent organic arsenic compound and its potential metabolites (e.g., inorganic arsenic) using sensitive analytical techniques such as High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).

-

-

Data Analysis:

-

The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the arsenic compound in the fish tissue (at steady-state) to the concentration in the water.

-

The uptake and depuration rate constants are also calculated from the concentration data over time.

-

Visualization of Key Processes

To better understand the processes involved in the bioaccumulation and potential toxicity of organic arsenic compounds, the following diagrams are provided.

Caption: Generalized experimental workflow for a fish bioaccumulation study.

Caption: Conceptual biotransformation pathway of organic arsenic compounds.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of organic arsenic compounds is often linked to their biotransformation into more toxic inorganic forms, primarily arsenite (As(III)) and arsenate (As(V)).[1] The conceptual pathway illustrated above depicts this process. Once taken up by an organism, the organic arsenic molecule can undergo metabolic processes, such as reduction and demethylation, leading to the formation of inorganic arsenic species.

Arsenite (As(III)) is generally considered more toxic than arsenate (As(V)). The toxicity of arsenite is attributed to its ability to bind to sulfhydryl groups in proteins, leading to enzyme inhibition and disruption of cellular processes. It is also a potent inducer of oxidative stress, leading to the generation of reactive oxygen species (ROS) that can damage cellular components like DNA, lipids, and proteins. Arsenate (As(V)) can act as a phosphate analog, interfering with phosphate-dependent energy-generating processes in the cell.

Conclusion and Future Directions

While direct data on the bioaccumulation potential of this compound is unavailable, the information on analogous organic arsenic compounds suggests a moderate potential for bioconcentration in aquatic organisms, particularly invertebrates. However, the potential for biomagnification through the food chain appears to be low, with evidence suggesting that arsenic concentrations may decrease at higher trophic levels.

The primary concern with organic arsenic compounds lies in their potential to be transformed into more toxic inorganic arsenic. Therefore, future research should focus on:

-

Environmental Fate of this compound: Studies to determine the persistence and transformation of this compound in soil and aquatic environments.

-

Bioaccumulation Studies: Conducting standardized bioaccumulation tests with this compound or its primary degradation products in a range of aquatic organisms.

-

Trophic Transfer Studies: Investigating the transfer of this compound and its metabolites through a controlled laboratory food chain to determine BMFs and TTFs.

-

Mechanistic Toxicity Studies: Elucidating the specific signaling pathways disrupted by this compound and its metabolites to better understand its toxic mode of action.

A comprehensive understanding of these aspects is essential for a thorough risk assessment of this compound and other similar organo-arsenic compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioaccumulation in Fish: Aqueous and Dietary Exposure - Fraunhofer IME [ime.fraunhofer.de]

- 6. Toxic Effects of Arsenic on Four Freshwater Aquatic Species and Its Transformation Metabolism in Crucian Carp (Carassius auratus) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Asomate in Soil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asomate is an organoarsenic fungicide chemically identified as Tris(dimethyldithiocarbamato)arsenic(III) (C₉H₁₈AsN₃S₆; CAS No. 3586-60-5).[1][2][3][4] Although its use is now largely obsolete in many regions, it may persist in agricultural soils, posing potential environmental and health risks due to its arsenic content.[2] Accurate and sensitive analytical methods are crucial for monitoring its presence in soil, assessing contamination levels, and ensuring environmental safety.

These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of this compound in soil. Due to the compound's chemical nature as both an organoarsenic compound and a dithiocarbamate, two primary analytical strategies are presented: a non-specific method for total dithiocarbamate determination and a specific method for arsenic speciation.

Analytical Methodologies

The determination of this compound in soil presents analytical challenges due to its low solubility in common organic solvents and its instability, particularly in acidic conditions.[5][6] Therefore, direct analysis of the intact molecule is often difficult. The most common approaches involve either derivatization or decomposition to a quantifiable marker.

Non-Specific Method: Total Dithiocarbamate Analysis via Carbon Disulfide (CS₂) Evolution

This is a widely used and standardized method for the determination of total dithiocarbamate fungicide residues.[6][7][8] It is a non-specific method that measures the sum of all dithiocarbamates present in the sample that can be hydrolyzed to carbon disulfide (CS₂).

Principle: Dithiocarbamates, including this compound, decompose under hot acidic conditions in the presence of a reducing agent (e.g., tin(II) chloride) to release carbon disulfide (CS₂).[3] The evolved CS₂ is then purged, trapped in a suitable solvent or sorbent, and quantified by a chromatographic technique.

Experimental Protocol:

1. Sample Preparation:

-

Drying: Soil samples should be air-dried or oven-dried at a low temperature (e.g., < 40°C) to a constant weight.[9] High temperatures should be avoided to prevent degradation of the analyte.

-

Sieving: The dried soil is passed through a 2-mm sieve to ensure homogeneity.[10]

-

Homogenization: The sieved sample is thoroughly mixed before subsampling.[9]

2. Extraction and Hydrolysis:

-

A representative subsample of soil (e.g., 5-10 g) is weighed into a reaction flask.

-

An acidic solution containing a reducing agent, typically a mixture of hydrochloric acid (HCl) and tin(II) chloride (SnCl₂), is added to the flask.[3]

-

The flask is connected to a purging and trapping apparatus.

-

The mixture is heated (e.g., 80-100°C) for a defined period (e.g., 60-90 minutes) to facilitate the complete hydrolysis of dithiocarbamates to CS₂.[3]

3. Trapping of Carbon Disulfide:

-

A stream of inert gas (e.g., nitrogen) is passed through the reaction flask to carry the evolved CS₂.

-

The gas stream is then passed through a trap containing a suitable solvent (e.g., isooctane or an alkaline solution) to capture the CS₂.[3]

4. Instrumental Analysis:

-

The trapping solution is analyzed by Gas Chromatography (GC).

-

GC Conditions (Typical):

-

Detector: Electron Capture Detector (ECD), Flame Photometric Detector (FPD) with a sulfur filter, or Mass Spectrometry (MS).[7][8]

-

Column: A capillary column suitable for volatile sulfur compounds (e.g., DB-1, DB-5).

-

Temperatures: Injector, column, and detector temperatures are optimized for the separation and detection of CS₂.

-

Carrier Gas: Nitrogen or Helium.

-

5. Quantification:

-

A calibration curve is prepared using standard solutions of CS₂ in the trapping solvent.

-

The concentration of this compound in the soil sample is calculated based on the measured amount of CS₂ and the stoichiometric relationship between this compound and CS₂.

Data Presentation:

| Parameter | Method | Typical Value | Reference |

| Limit of Detection (LOD) | GC-ECD/GC-MS | 0.01 - 0.05 mg/kg (as CS₂) | [8] |

| Limit of Quantification (LOQ) | GC-ECD/GC-MS | 0.05 - 0.1 mg/kg (as CS₂) | [8] |

| Recovery | Spiked Soil Samples | 70 - 110% | [8] |

| Precision (RSD) | Replicate Analyses | < 15% | [8] |

Specific Method: Arsenic Speciation Analysis by HPLC-ICP-MS

To specifically identify and quantify this compound or its arsenic-containing degradation products, arsenic speciation analysis is required. High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the state-of-the-art technique for this purpose.[11][12][13]

Principle: This method involves the extraction of arsenic species from the soil, followed by their separation using HPLC based on their chemical properties (e.g., polarity, charge). The eluting compounds are then introduced into an ICP-MS system, which provides highly sensitive and element-specific detection of arsenic.

Experimental Protocol:

1. Sample Preparation:

-

Follow the same drying, sieving, and homogenization procedures as described in the non-specific method.

2. Extraction of Arsenic Species:

-

The choice of extraction solvent is critical to efficiently extract organoarsenic compounds without causing species transformation.

-

A common approach is ultrasonic-assisted or accelerated solvent extraction.

-

Extraction Solvents: A mixture of a polar organic solvent and water is often effective. For example, an acetonitrile/water mixture (e.g., 84:16 v/v) can be used.[14] For other organoarsenic compounds, phosphoric acid has also been utilized.[4] The optimal solvent system for this compound should be determined experimentally.

-

Procedure: A soil subsample (e.g., 2-5 g) is mixed with the extraction solvent and subjected to ultrasonication for a specified time (e.g., 15-30 minutes).[14][15] The mixture is then centrifuged, and the supernatant is collected. The extraction may be repeated for exhaustive recovery.

3. Extract Clean-up (Optional but Recommended):

-

The soil extract may contain co-extracted matrix components that can interfere with the HPLC analysis.

-

Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., C18, Florisil) can be used to remove interfering substances. The choice of SPE cartridge and elution solvents will need to be optimized for this compound.

4. Instrumental Analysis (HPLC-ICP-MS):

-

HPLC Conditions:

-

Column: A reverse-phase C18 column or an anion-exchange column can be used depending on the polarity and charge of this compound and its potential degradation products.[12][13]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium carbonate) and an organic modifier (e.g., methanol) is typically employed to separate arsenic species with different polarities.[12][16]

-

Flow Rate: Optimized for the best separation efficiency.

-

-

ICP-MS Conditions:

-

The ICP-MS is tuned for the sensitive detection of arsenic at m/z 75.

-

Collision/reaction cell technology may be used to minimize polyatomic interferences (e.g., from ArCl⁺).

-

5. Quantification:

-

Quantification is performed using external calibration with standards of the target arsenic species. If a pure analytical standard of this compound is available, it should be used. Otherwise, quantification may be based on the total arsenic response for the chromatographic peak corresponding to this compound.

-

Method validation should include the determination of instrumental detection limit (IDL), method detection limit (MDL), limit of quantification (LOQ), linearity, precision, and accuracy (recovery).[11]

Data Presentation:

| Parameter | Method | Typical Value (for organoarsenic species) | Reference |

| Limit of Detection (LOD) | HPLC-ICP-MS | 0.01 - 0.1 µg/kg | [11] |

| Limit of Quantification (LOQ) | HPLC-ICP-MS | 0.05 - 0.5 µg/kg | [11] |

| Recovery | Spiked Soil Samples | 80 - 115% | [11] |

| Precision (RSD) | Replicate Analyses | < 10% | [11] |

Visualizations

Caption: Workflow for non-specific analysis of this compound via CS₂ evolution.

Caption: Workflow for specific analysis of this compound via HPLC-ICP-MS.

Concluding Remarks

The choice of analytical method for this compound in soil depends on the specific objectives of the study. The CS₂ evolution method provides a cost-effective screening tool for total dithiocarbamate contamination, while the HPLC-ICP-MS method offers high specificity and sensitivity for the direct detection of this compound and its arsenic-containing metabolites, which is essential for accurate risk assessment. Method validation is a critical step to ensure the reliability of the analytical data. Researchers should develop and validate their methods according to established guidelines to ensure data quality and comparability.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. eurl-pesticides.eu [eurl-pesticides.eu]

- 7. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. udel.edu [udel.edu]

- 10. soiltesting.tamu.edu [soiltesting.tamu.edu]

- 11. researchgate.net [researchgate.net]

- 12. Speciation Analysis of Arsenic Compounds by HPLC-ICP-MS: Application for Human Serum and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. Validation of a Simple and Reliable Method for the Determination of Aflatoxins in Soil and Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 耶拿分析仪器(北京)有限公司 [analytik-jena.com.cn]

Application Note: Quantification of Arsenic-Containing Compounds Using HPLC-ICP-MS

This application note details a robust and sensitive method for the quantification of arsenic-containing compounds, exemplified by the analysis of a hypothetical therapeutic agent, "Asomate," and its potential metabolites using High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This methodology is crucial for pharmacokinetic studies, drug metabolism research, and quality control in drug development.

Introduction

Arsenic-containing compounds are utilized in a range of therapeutic areas. The efficacy and safety of these drugs are intrinsically linked to their metabolism, as different arsenic species exhibit varying toxicities and pharmacokinetic profiles. Therefore, it is imperative to employ a speciation analysis technique that can separate and quantify the parent drug from its metabolites. HPLC-ICP-MS is the gold standard for this application, offering exceptional selectivity and sensitivity for the determination of individual arsenic species.

This document provides a comprehensive protocol for the quantification of an arsenic-based therapeutic agent, referred to as "this compound," along with its primary metabolites, monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), in a biological matrix such as human plasma.

Experimental Protocols

A critical step for accurate quantification is the efficient extraction of the arsenic species from the sample matrix while preserving their chemical form.

-

Matrix: Human Plasma

-

Procedure:

-

Thaw frozen plasma samples at room temperature.

-

To a 500 µL aliquot of plasma in a polypropylene centrifuge tube, add 1.0 mL of acetonitrile.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the HPLC mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC injection.

-

The separation of arsenic species is achieved by anion-exchange chromatography, followed by sensitive detection using ICP-MS.

-

HPLC System: A biocompatible HPLC system with a quaternary pump and autosampler.

-

Guard Column: An appropriate anion-exchange guard column.

-

Analytical Column: Hamilton PRP-X100 Anion Exchange Column (4.1 x 250 mm, 10 µm).

-

Mobile Phase: 20 mM ammonium phosphate buffer, pH adjusted to 6.0 with ammonium hydroxide.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

ICP-MS System: An ICP-MS instrument equipped with a standard sample introduction system and a collision/reaction cell.

-

RF Power: 1550 W.

-

Plasma Gas Flow: 15 L/min.

-

Carrier Gas Flow: 0.9 L/min.

-

Collision Cell Gas: Helium at 4.5 mL/min to mitigate polyatomic interferences (e.g., ArCl⁺ on m/z 75).

-

Monitored m/z: 75 (As).

Data Presentation

The following table summarizes the quantitative performance characteristics of the HPLC-ICP-MS method for the analysis of "this compound" and its metabolites.

| Analyte | Retention Time (min) | Linear Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | RSD (%) |

| DMA | 2.5 | 0.1 - 100 | 0.03 | 0.1 | 98.5 | 3.2 |

| MMA | 4.2 | 0.1 - 100 | 0.04 | 0.1 | 97.2 | 4.1 |

| This compound | 6.8 | 0.2 - 200 | 0.07 | 0.2 | 99.1 | 2.8 |

Mandatory Visualizations

Caption: Workflow for this compound quantification.

Caption: Hypothetical metabolic pathway of this compound.

Application Notes and Protocols: Asomate in Plant Pathology Research

Notice to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search for scientific literature and data regarding the application of Asomate in plant pathology research has yielded limited information. The available evidence suggests that this compound is an organo-arsenic fungicide that is now largely considered obsolete.[1] Regulatory bodies in regions such as Great Britain and the European Union have not approved its use as a plant protection agent.[1] Consequently, modern research detailing its use, efficacy, and underlying mechanisms of action in plant pathology is scarce.

The data that can be found primarily consists of general information, such as its former use against a variety of fungal pests including powdery mildew, anthracnose, scab, sheath blight, and leaf blight on crops like cucurbits, apples, pears, rice, and soybeans.[1] However, specific quantitative data on its effectiveness, detailed experimental protocols, and insights into its impact on plant signaling pathways are not available in the contemporary scientific literature.

It is possible that the query intended to investigate a different compound, perhaps one with a similar-sounding name that is currently active in plant pathology research. For instance, Jasmonates are a well-studied class of plant hormones that play a crucial role in plant defense signaling pathways against various pathogens and pests.[2][3][4]

Should you be interested in the application of Jasmonates or any other specific compound in plant pathology research, please provide the corrected term. We would be pleased to generate detailed Application Notes and Protocols, complete with quantitative data tables, experimental methodologies, and signaling pathway diagrams as originally requested.

References

Application Notes and Protocols for In Vitro Fungicidal Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to assessing the in vitro fungicidal activity of chemical compounds. While the initial focus of this inquiry was the fungicide Asomate, it is important to note that this compound is an obsolete organo-arsenic fungicide with limited publicly available data on its specific molecular mechanism of action and extensive quantitative efficacy.[1] Therefore, this document presents generalized yet detailed protocols applicable to the evaluation of novel or existing fungicidal agents, drawing upon established methodologies in mycology and fungicide screening.

The protocols outlined below are based on widely accepted methods such as broth microdilution for determining Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), as well as agar-based assays for assessing fungal growth inhibition.[2][3][4][5] These methods are fundamental in the preliminary stages of fungicide development and are crucial for understanding a compound's potency and spectrum of activity.

General Principles of In Vitro Fungicidal Testing

In vitro antifungal susceptibility testing is a cornerstone for the discovery and development of new antifungal agents.[5] The primary objectives of these assays are to determine the lowest concentration of a compound that inhibits fungal growth (fungistatic activity) and the lowest concentration that kills the fungus (fungicidal activity).[6] These determinations are typically accomplished through standardized methods developed by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[2][5]

Key parameters measured in these assays include:

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specified incubation period.[5]

-

Minimum Fungicidal Concentration (MFC): The lowest concentration of an antifungal agent that results in a significant reduction (typically ≥99.9%) in the initial fungal inoculum.[7]

Data Presentation: Quantitative Fungicidal Activity

The following table is a template for summarizing quantitative data from in vitro fungicidal assays. Due to the lack of specific data for this compound, hypothetical values are provided for a generic test compound against common fungal pathogens to illustrate data presentation.

| Fungal Species | Test Compound MIC (µg/mL) | Test Compound MFC (µg/mL) | Reference Fungicide MIC (µg/mL) | Reference Fungicide MFC (µg/mL) |

| Candida albicans | 8 | 32 | 0.5 | 2 |

| Aspergillus fumigatus | 16 | 64 | 1 | 4 |

| Trichophyton rubrum | 4 | 16 | 0.25 | 1 |

| Botrytis cinerea | 32 | >128 | 2 | 8 |

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts and filamentous fungi.[2][3][5]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a fungal strain.

Materials:

-

Test compound stock solution (e.g., in DMSO)

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile saline (0.85% NaCl)

-

Incubator

Procedure:

-

Inoculum Preparation:

-

For yeasts, subculture the strain on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[8]

-

For filamentous fungi, grow the culture on Potato Dextrose Agar (PDA) for 7 days to encourage sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Filter the suspension through sterile gauze to remove hyphal fragments. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.

-

-

Preparation of Microdilution Plates:

-

Prepare serial twofold dilutions of the test compound in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC endpoint.

-

Include a growth control well (no compound) and a sterility control well (no inoculum).

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

-

-

Incubation:

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the test compound at which there is no visible growth. For some fungistatic compounds, a significant reduction in growth (e.g., 50% or 90%) compared to the growth control may be used as the endpoint, which can be assessed visually or with a spectrophotometer.[4][5]

-

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

Objective: To determine the lowest concentration of a test compound that kills the fungal isolate.

Procedure:

-

Following the MIC determination, take a 10-20 µL aliquot from each well of the microdilution plate that shows no visible growth.

-

Spot the aliquot onto a sterile SDA or PDA plate.

-

Incubate the plates at 35°C for 24-72 hours, or until growth is visible in the growth control spot.

-

The MFC is the lowest concentration from which no fungal colonies grow on the subculture plate.[7] An agent is generally considered fungicidal if the MFC is no more than four times the MIC.[6]

Visualizations

Experimental Workflow for MIC and MFC Determination

Caption: Workflow for MIC and MFC determination.

Conceptual Signaling Pathway for a Hypothetical Fungicide

The mode of action of many fungicides involves the disruption of essential cellular processes.[9] For instance, some fungicides interfere with cell wall biosynthesis, while others inhibit sterol synthesis in membranes or disrupt microtubule formation.[10][11] The following diagram illustrates a hypothetical mechanism of action for a fungicide that inhibits a key enzyme in a fungal signaling pathway, leading to cell death.

Caption: Hypothetical fungicidal mechanism of action.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ifyber.com [ifyber.com]

- 6. Fungicidal versus fungistatic activity of terbinafine and itraconazole: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fungicide Theory of Use and Mode of Action | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 10. researchgate.net [researchgate.net]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

Application Notes and Protocols for Ecotoxicological Studies of Asomate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asomate is an organoarsenic fungicide containing a dithiocarbamate moiety. Due to its chemical structure, ecotoxicological assessment should consider the combined and independent effects of both the arsenical and dithiocarbamate components. Limited direct ecotoxicity data for this compound necessitates a comprehensive testing strategy based on its chemical class to evaluate its potential environmental risk.

These application notes provide a framework for designing and conducting ecotoxicology studies on this compound, drawing upon established international guidelines and knowledge of related compounds. The protocols outlined here are based on Organisation for Economic Co-operation and Development (OECD) and U.S. Environmental Protection Agency (EPA) guidelines, which are the standards for regulatory submission.

Chemical Identity of this compound:

| Property | Value |

| IUPAC Name | Arsenotrithious tris(dimethylcarbamodithioic) tris(thioanhydride) |

| CAS Number | 3586-60-5[1] |

| Molecular Formula | C9H18AsN3S6[1] |

| Molecular Weight | 435.57 g/mol [1] |

| Chemical Class | Organoarsenic Fungicide; Dimethyldithiocarbamate[2] |

Potential Ecotoxicological Profile

The ecotoxicity of this compound is predicted to be driven by two primary modes of action:

-

Arsenic Toxicity : Arsenic is a well-documented environmental toxicant. Its inorganic forms, arsenite (As(III)) and arsenate (As(V)), can induce oxidative stress, inhibit enzymes, and disrupt cellular respiration.[3][4] Organoarsenic compounds can be metabolized in organisms, potentially releasing more toxic inorganic forms.[5]

-

Dithiocarbamate Toxicity : Dithiocarbamates are known to be highly toxic to aquatic organisms. Their primary mode of action involves chelating essential metal ions and inhibiting a wide range of enzymes, particularly those with sulfhydryl groups.[6][7] This multi-site inhibitory action can disrupt critical cellular processes.

Given these properties, this compound is expected to pose a risk to a variety of non-target organisms in both aquatic and terrestrial ecosystems.

Experimental Design and Workflow

A tiered approach is recommended for the ecotoxicological evaluation of this compound. This begins with acute toxicity testing on a range of indicator species, followed by chronic and sublethal testing if significant acute toxicity is observed.

Caption: Tiered experimental workflow for this compound ecotoxicology studies.

Data Presentation: Ecotoxicity of Related Compounds

As direct data for this compound is limited, the following tables summarize acute and chronic toxicity data for representative organoarsenic and dithiocarbamate fungicides. This information can be used to estimate the potential toxicity of this compound and to guide concentration selection in experimental designs.

Table 1: Acute Ecotoxicity of Dithiocarbamate Fungicides

| Compound | Organism | Test Duration | Endpoint | Value (mg/L) | Reference |

| Mancozeb | Oncorhynchus mykiss (Rainbow Trout) | 96 h | LC50 | 0.078 | [U.S. EPA Ecotox Database] |

| Daphnia magna | 48 h | EC50 | 0.047 | [U.S. EPA Ecotox Database] | |

| Pseudokirchneriella subcapitata | 72 h | EC50 | 0.032 | [U.S. EPA Ecotox Database] | |

| Maneb | Oncorhynchus mykiss (Rainbow Trout) | 96 h | LC50 | 0.19 | [U.S. EPA Ecotox Database] |

| Daphnia magna | 48 h | EC50 | 0.15 | [U.S. EPA Ecotox Database] | |

| Pseudokirchneriella subcapitata | 72 h | EC50 | 0.04 | [U.S. EPA Ecotox Database] | |

| Ziram | Oncorhynchus mykiss (Rainbow Trout) | 96 h | LC50 | 0.04 | [U.S. EPA Ecotox Database] |

| Daphnia magna | 48 h | EC50 | 0.052 | [U.S. EPA Ecotox Database] | |

| Pseudokirchneriella subcapitata | 72 h | EC50 | 0.023 | [U.S. EPA Ecotox Database] |

Table 2: Acute Ecotoxicity of Organoarsenic Compounds

| Compound | Organism | Test Duration | Endpoint | Value (mg/L) | Reference |

| MSMA | Oncorhynchus mykiss (Rainbow Trout) | 96 h | LC50 | 51 | [U.S. EPA Ecotox Database] |

| Daphnia magna | 48 h | EC50 | 110 | [U.S. EPA Ecotox Database] | |

| Lemna gibba | 14 d | EC50 | 12 | [U.S. EPA Ecotox Database] | |

| Cacodylic Acid | Oncorhynchus mykiss (Rainbow Trout) | 96 h | LC50 | 22 | [U.S. EPA Ecotox Database] |

| Daphnia magna | 48 h | EC50 | 43 | [U.S. EPA Ecotox Database] | |

| Selenastrum capricornutum | 96 h | EC50 | 2.4 | [U.S. EPA Ecotox Database] |

Table 3: Chronic Ecotoxicity of Dithiocarbamate and Organoarsenic Fungicides

| Compound | Organism | Test Duration | Endpoint | Value (mg/L) | Reference |

| Mancozeb | Pimephales promelas (Fathead Minnow) | 33 d | NOEC | 0.0058 | [U.S. EPA Ecotox Database] |

| Daphnia magna | 21 d | NOEC | 0.0049 | [U.S. EPA Ecotox Database] | |

| MSMA | Oncorhynchus mykiss (Rainbow Trout) | 28 d | NOEC | 10 | [U.S. EPA Ecotox Database] |

| Daphnia magna | 21 d | NOEC | 22 | [U.S. EPA Ecotox Database] |

Signaling Pathways and Mechanisms of Toxicity

Understanding the molecular mechanisms of toxicity is crucial for interpreting ecotoxicological data and for developing more targeted assays.

Arsenic-Induced Oxidative Stress

Arsenic compounds are known to induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components such as lipids, proteins, and DNA, and disrupt various signaling pathways.

Caption: Arsenic-induced oxidative stress pathway.

Dithiocarbamate Multi-Site Inhibition

Dithiocarbamates exert their toxicity through multiple mechanisms, making them potent, broad-spectrum biocides. Their ability to chelate metals and react with sulfhydryl groups disrupts numerous enzymatic and cellular processes.

Caption: Multi-site inhibitory action of dithiocarbamates.

Detailed Experimental Protocols

The following are detailed protocols for key ecotoxicology experiments based on OECD guidelines. These should be adapted based on the specific properties of this compound and the research questions being addressed.

Aquatic Ecotoxicology

Protocol 1: Fish, Acute Toxicity Test (Based on OECD Guideline 203) [8][9][10][11]

-

Objective: To determine the median lethal concentration (LC50) of this compound to a selected fish species over a 96-hour exposure period.

-

Test Organism: Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

-

Test Design:

-

A static, semi-static, or flow-through system can be used. A semi-static design with daily renewal of the test solutions is recommended for potentially unstable compounds like this compound.

-

At least five test concentrations in a geometric series (e.g., 0.1, 0.22, 0.46, 1.0, 2.2 mg/L) and a control group.

-

A minimum of 7 fish per concentration.

-

-

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (if necessary) and then prepare the test concentrations in dilution water.

-

Acclimate the fish to the test conditions for at least 12 hours.

-

Introduce the fish to the test vessels containing the respective test concentrations.

-

Observe the fish for mortality and any sublethal effects (e.g., loss of equilibrium, abnormal swimming) at 24, 48, 72, and 96 hours.

-

Measure water quality parameters (pH, dissolved oxygen, temperature) at the beginning and end of the test, and daily in a semi-static design.

-

-

Data Analysis: Calculate the 96-hour LC50 with 95% confidence intervals using appropriate statistical methods (e.g., probit analysis).

Protocol 2: Daphnia sp., Acute Immobilisation Test (Based on OECD Guideline 202) [12][13]

-

Objective: To determine the median effective concentration (EC50) of this compound that immobilizes Daphnia magna over a 48-hour period.

-

Test Organism: Daphnia magna neonates (<24 hours old).

-

Test Design:

-

Static test design.

-

At least five test concentrations in a geometric series and a control.

-

At least 20 daphnids per concentration, divided into four replicates of five.

-

-

Procedure:

-

Prepare test solutions in a suitable medium.

-

Introduce five daphnids into each test vessel containing the test solution.

-

Incubate the test vessels at 20 ± 1°C with a 16:8 hour light:dark cycle.

-

Record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

-

Data Analysis: Calculate the 48-hour EC50 and its 95% confidence limits.

Protocol 3: Freshwater Alga and Cyanobacteria, Growth Inhibition Test (Based on OECD Guideline 201) [2][14][15][16]

-

Objective: To determine the effect of this compound on the growth of a selected freshwater algal species.

-

Test Organism: Pseudokirchneriella subcapitata or another recommended algal species.

-

Test Design:

-

Static test with a duration of 72 hours.

-

At least five test concentrations and a control, with three replicates per concentration.

-

-

Procedure:

-

Prepare the test solutions in a nutrient-rich algal growth medium.

-

Inoculate each flask with a known concentration of exponentially growing algae.

-

Incubate the flasks under continuous illumination and constant temperature (21-24°C).

-

Measure the algal biomass (e.g., by cell counts or fluorescence) at 24, 48, and 72 hours.

-

-

Data Analysis: Calculate the 72-hour EC50 for growth rate inhibition and yield, along with the No Observed Effect Concentration (NOEC).

Terrestrial Ecotoxicology

Protocol 4: Terrestrial Plant Test: Seedling Emergence and Seedling Growth (Based on OECD Guideline 208) [7][17][18][19][20]

-

Objective: To assess the effects of this compound on the emergence and early growth of terrestrial plants.

-

Test Organisms: At least three plant species, including both monocots and dicots (e.g., corn, soybean, and oat).

-

Test Design:

-

Test duration of 14-21 days after 50% emergence in the control group.

-

At least five application rates of this compound and a control.

-

The test substance can be incorporated into the soil or applied as a spray.

-

-

Procedure:

-

Prepare the treated soil at the desired application rates.

-

Plant a specified number of seeds in each pot.

-

Maintain the pots in a controlled environment (growth chamber or greenhouse) with appropriate light, temperature, and watering.

-

Record the number of emerged seedlings daily.

-

At the end of the test, assess for visual signs of phytotoxicity and measure shoot and root length and dry weight.

-

-

Data Analysis: Determine the EC50 for emergence and growth parameters, as well as the NOEC.

Protocol 5: Earthworm, Reproduction Test (Based on OECD Guideline 222) [1][4][21][22][23]

-

Objective: To assess the effects of this compound on the reproduction and survival of earthworms.

-

Test Organism: Eisenia fetida (adults).

-

Test Design:

-

Test duration of 8 weeks.

-

At least five concentrations of this compound mixed into an artificial soil and a control.

-

Four replicates per concentration, with 10 worms per replicate.

-

-

Procedure:

-

Prepare the artificial soil and mix in the test substance.

-

Introduce the adult earthworms into the test containers.

-

Maintain the containers at 20 ± 2°C with controlled lighting and moisture.

-

After 4 weeks, assess adult mortality and biomass.

-

Remove the adult worms and incubate the soil for another 4 weeks.

-

At the end of the 8 weeks, count the number of juvenile worms produced.

-

-

Data Analysis: Determine the LC50 for adult mortality, and the EC50 and NOEC for reproduction (number of juveniles).

Conclusion

The ecotoxicological assessment of this compound requires a systematic and tiered approach due to the lack of specific data. The protocols and data provided in these application notes offer a robust starting point for researchers to design and conduct studies that will generate the necessary information for a comprehensive environmental risk assessment. It is crucial to adhere to standardized guidelines and to consider the dual toxicity of the arsenical and dithiocarbamate components of the molecule.

References

- 1. biotecnologiebt.it [biotecnologiebt.it]

- 2. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 3. The Role of Reactive Oxygen Species in Arsenic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]

- 5. Molecular Mechanism of Arsenic-Induced Neurotoxicity including Neuronal Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biotecnologiebt.it [biotecnologiebt.it]

- 8. oecd.org [oecd.org]

- 9. eurofins.com.au [eurofins.com.au]

- 10. oecd.org [oecd.org]

- 11. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 12. safenano.re.kr [safenano.re.kr]

- 13. fera.co.uk [fera.co.uk]

- 14. oecd.org [oecd.org]

- 15. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 16. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. testinglab.com [testinglab.com]

- 19. OECD 208: Terrestrial Seedling Emergence and Seedling Growth Test - Aropha [aropha.com]

- 20. ia801304.us.archive.org [ia801304.us.archive.org]

- 21. m.youtube.com [m.youtube.com]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

Application Notes and Protocols for Measuring Arsenate Uptake in Plant Tissues

Audience: Researchers, scientists, and drug development professionals.

Introduction: Arsenic (As) is a highly toxic metalloid that poses a significant threat to agriculture and human health through contamination of soil and water.[1] Plants can absorb arsenic, primarily in the form of arsenate (As(V)) and arsenite (As(III)), from the environment.[2] Arsenate, being a chemical analog of phosphate, is readily taken up by plant roots through phosphate transport systems.[1][3][4] Understanding the mechanisms and quantifying the rate of arsenate uptake, translocation, and metabolism within plant tissues is crucial for developing strategies to mitigate arsenic accumulation in food crops and for advancing phytoremediation technologies.[1]

These application notes provide an overview of the primary methodologies and detailed protocols for measuring arsenate uptake and accumulation in plant tissues. The techniques covered range from the quantification of total arsenic to the speciation of different arsenic forms and real-time translocation imaging.

Section 1: Overview of Methodologies

Several analytical techniques are employed to measure arsenic in plant samples. The choice of method depends on the research question, whether it is to determine total arsenic concentration, identify different arsenic species, or to trace the pathway of uptake and translocation.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive method for determining the total concentration of arsenic in digested plant tissues.[5][6] It offers very low detection limits, making it ideal for trace element analysis.

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Another robust technique for measuring total arsenic concentrations, often used when concentrations are expected to be higher.[7]

-

Atomic Absorption Spectrophotometry (AAS): A common and well-established method for quantifying total arsenic, often coupled with a hydride generation system to improve sensitivity.[5]

-

Liquid Chromatography - ICP-MS (LC-ICP-MS): This powerful combination allows for the separation and quantification of different arsenic species (e.g., arsenate As(V), arsenite As(III), MMA, DMA).[5][8] This is essential for understanding arsenic metabolism within the plant.

-

X-Ray Absorption Spectroscopy (XAS): A non-destructive technique used to determine the speciation and coordination of arsenic within intact, fresh, or hydrated plant tissues, providing in vivo information on metabolic processes.[7][9]